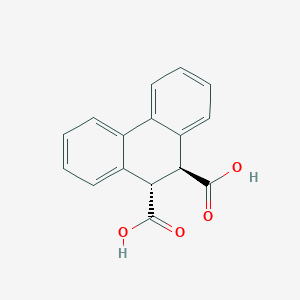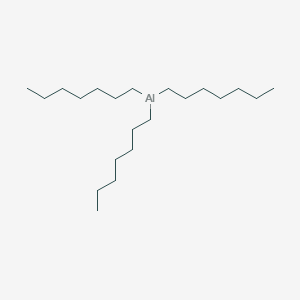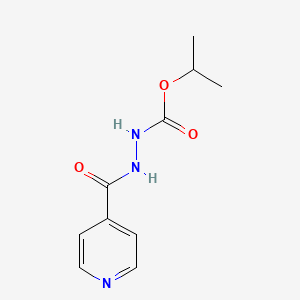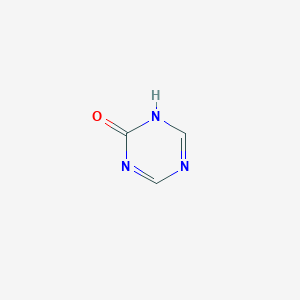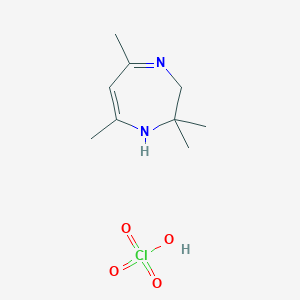![molecular formula C10H16N2O4 B14739838 But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane CAS No. 2665-54-5](/img/structure/B14739838.png)
But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
But-2-enedioic acid;1,4-diazabicyclo[222]octane is a compound that combines two distinct chemical entities: but-2-enedioic acid and 1,4-diazabicyclo[222]octane It is used in the food industry as an acidity regulator 1,4-diazabicyclo[22It is widely used as a catalyst and reagent in polymerization and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
1,4-diazabicyclo[2.2.2]octane can be synthesized through various methods. One common method involves the cyclization of triethylenediamine. This reaction typically requires high temperatures and the presence of a strong base . Another method involves the reaction of 4-cyano-2-amino-1-butene with ammonia, which results in the formation of 1,4-diazabicyclo[2.2.2]octane .
Industrial Production Methods
In industrial settings, 1,4-diazabicyclo[2.2.2]octane is produced on a large scale using similar synthetic routes. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The compound is then purified through recrystallization or sublimation under vacuum .
化学反応の分析
Types of Reactions
1,4-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, where it replaces a leaving group in a molecule.
Cycloaddition: It participates in cycloaddition reactions to form cyclic compounds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions typically occur under mild conditions with the presence of a base.
Cycloaddition: Reagents such as dienes and dienophiles are used. The reactions often require elevated temperatures and sometimes a catalyst.
Oxidation and Reduction: Reagents like hydrogen peroxide and sodium borohydride are used under controlled conditions.
Major Products
Nucleophilic Substitution: The major products are substituted amines.
Cycloaddition: The products are various cyclic compounds.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.
科学的研究の応用
1,4-diazabicyclo[2.2.2]octane has numerous applications in scientific research:
作用機序
1,4-diazabicyclo[2.2.2]octane exerts its effects primarily through its nucleophilic and basic properties. It acts as a nucleophile by donating a pair of electrons to an electrophile, facilitating various chemical reactions. Its basicity allows it to deprotonate acids, making it a valuable catalyst in many organic reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
類似化合物との比較
1,4-diazabicyclo[2.2.2]octane is similar to compounds like quinuclidine and tropane, which also have bicyclic structures. it is unique due to its high nucleophilicity and basicity, which make it a highly effective catalyst in organic synthesis. Unlike quinuclidine, which has one nitrogen atom replaced by a carbon atom, 1,4-diazabicyclo[2.2.2]octane has two nitrogen atoms, enhancing its nucleophilic properties .
List of Similar Compounds
- Quinuclidine
- Tropane
- 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
- 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor)
特性
CAS番号 |
2665-54-5 |
|---|---|
分子式 |
C10H16N2O4 |
分子量 |
228.24 g/mol |
IUPAC名 |
but-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C6H12N2.C4H4O4/c1-2-8-5-3-7(1)4-6-8;5-3(6)1-2-4(7)8/h1-6H2;1-2H,(H,5,6)(H,7,8) |
InChIキー |
IPSFGFNNXVTTLN-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCN1CC2.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



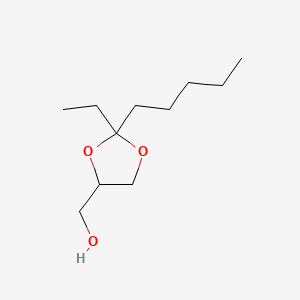
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
![10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde](/img/structure/B14739800.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
